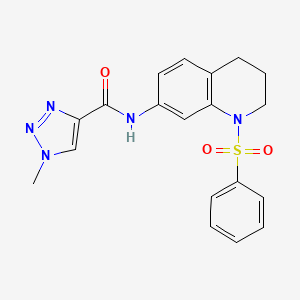
1-甲基-N-(1-(苯磺酰基)-1,2,3,4-四氢喹啉-7-基)-1H-1,2,3-三唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound with a complex molecular structure. Known for its diverse pharmacological activities, this compound finds applications in various fields of scientific research, including medicinal chemistry and molecular biology.
Synthetic Routes and Reaction Conditions:
This compound is synthesized through a multi-step process involving the construction of the tetrahydroquinoline core followed by the introduction of the phenylsulfonyl group and the 1H-1,2,3-triazole moiety. Typical reaction conditions include controlled temperature environments, suitable solvents like acetonitrile or dimethyl sulfoxide, and catalysts to facilitate the coupling reactions.
Industrial Production Methods:
Industrially, the synthesis of 1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide is scaled up using large reactors with automated systems to ensure precision in temperature control, reagent addition, and reaction time management. The purification process often involves recrystallization and chromatographic techniques to achieve high purity.
Types of Reactions:
The compound undergoes various chemical reactions, including:
Oxidation: : It can be oxidized in the presence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: : It can participate in nucleophilic and electrophilic substitution reactions, depending on the functional group involved.
Common Reagents and Conditions:
Common reagents include acids, bases, and organometallic compounds. Reaction conditions are typically controlled to maintain the stability of the triazole and quinoline cores.
Major Products:
Major products from these reactions include various derivatives where functional groups have been altered while retaining the core structure of the compound.
科学研究应用
This compound has several applications across different scientific domains:
Chemistry: : It is used as a building block in synthetic organic chemistry to create complex molecules for various purposes.
Biology: : In molecular biology, it serves as a probe to study enzyme interactions and protein functions.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: : Utilized in the development of advanced materials and as a chemical intermediate in manufacturing processes.
作用机制
The mechanism of action of 1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformational states of proteins, leading to the desired biological effects.
相似化合物的比较
Compared to other similar compounds, this molecule exhibits unique properties due to the presence of the triazole and tetrahydroquinoline moieties. For instance:
1H-1,2,3-Triazole-4-carboxamide: : Lacks the tetrahydroquinoline group, offering different pharmacological profiles.
Phenylsulfonyl-tetrahydroquinoline: : Does not contain the triazole ring, resulting in varied biological activities.
The combination of these structural features in 1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide imparts it with a distinct chemical and biological profile, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-23-13-17(21-22-23)19(25)20-15-10-9-14-6-5-11-24(18(14)12-15)28(26,27)16-7-3-2-4-8-16/h2-4,7-10,12-13H,5-6,11H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXUIFAMHXKNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
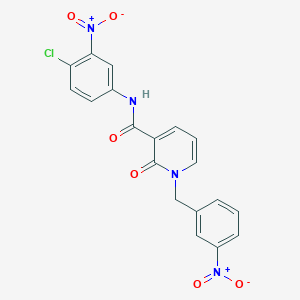

![(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2473441.png)
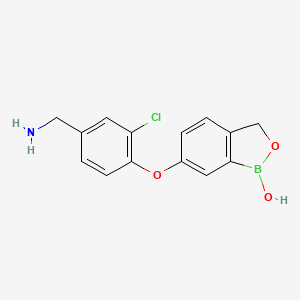
![5-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)pentan-1-ol](/img/structure/B2473446.png)
![4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2473447.png)
![N-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2473448.png)

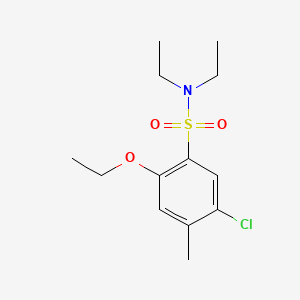
![1-[2-(8-Hydroxy-5-oxo-2,6-diazaspiro[3.5]nonan-2-yl)-2-oxoethyl]indole-3-carbaldehyde](/img/structure/B2473454.png)
![8-[Benzyl(methyl)amino]-7-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-methylpurine-2,6-dione](/img/structure/B2473455.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2473456.png)
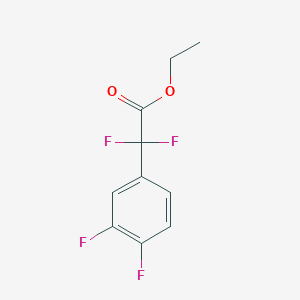
![2-(benzylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2473459.png)
